ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate
CAS No.: 303787-88-4
Cat. No.: VC5265611
Molecular Formula: C20H21N3O3S2
Molecular Weight: 415.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303787-88-4 |
|---|---|
| Molecular Formula | C20H21N3O3S2 |
| Molecular Weight | 415.53 |
| IUPAC Name | ethyl 2,4-dimethyl-5-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C20H21N3O3S2/c1-4-26-20(25)15-10(2)17(23-11(15)3)13(24)8-27-18-16-12-6-5-7-14(12)28-19(16)22-9-21-18/h9,23H,4-8H2,1-3H3 |
| Standard InChI Key | CYKPLBAYJNENNJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4)C |
Introduction
Ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in medicinal chemistry and material sciences. This molecule features a pyrrole core substituted with functional groups that impart unique chemical and biological properties.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| SMILES Notation | CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C)C |
| InChI Key | RFICNZUXROUWOI-UHFFFAOYSA-N |
| Functional Groups | Pyrrole, thioether, ester, ketone |
| Computed LogP (Lipophilicity) | Moderate (value not specified in sources but inferred from structure). |
Synthesis Pathways
The synthesis of ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca...}) involves multi-step organic transformations starting from commercially available reagents.
General Steps:
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Formation of the Pyrrole Core: Pyrroles are typically synthesized via Paal-Knorr synthesis or condensation reactions involving α-amino ketones.
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Introduction of the Sulfanyl Acetyl Group: This step involves coupling the pyrrole with a thiol-containing intermediate under controlled conditions.
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Diazatricyclic System Attachment: The diazatricyclic moiety is incorporated through nucleophilic substitution reactions or cyclization protocols.
Further details on the exact procedure are unavailable in the provided sources.
Biological and Pharmaceutical Relevance
Compounds with similar structural motifs have been studied for their potential as:
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Enzyme Inhibitors: The thioether and pyrrole groups can interact with active sites of enzymes like lipoxygenases .
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Antimicrobial Agents: The sulfur-containing diazatricyclic system may exhibit antimicrobial properties due to its ability to disrupt bacterial cell processes.
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Drug Delivery Systems: The lipophilic ester group could enhance bioavailability in pharmaceutical formulations.
Table 2: Potential Applications
Analytical Characterization
The compound can be characterized using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the substitution pattern on the pyrrole ring and other functional groups.
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Mass Spectrometry (MS): To verify molecular weight (471.6 g/mol) and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups such as esters (C=O stretch ~1735 cm⁻¹) and thioethers (S-C stretch).
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X-Ray Crystallography: For structural elucidation and confirmation of stereochemistry.
Limitations and Future Research Directions
While promising, ethyl 2,4-dimethyl-5-(...) faces challenges such as:
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Synthetic Complexity: Multi-step synthesis requires optimization for commercial viability.
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Limited Biological Data: Experimental validation of its pharmacological properties is necessary.
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Stability Concerns: The presence of reactive groups may lead to decomposition under certain conditions.
Future research should focus on:
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Developing cost-effective synthetic routes.
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Conducting in vitro and in vivo studies to evaluate its pharmacokinetics and pharmacodynamics.
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Exploring its use in advanced material applications like catalysis or nanotechnology.
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